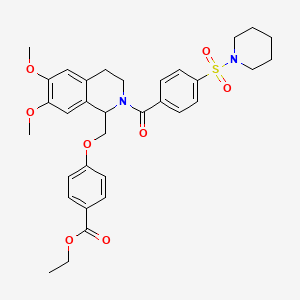
4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects through the inhibition of certain enzymes involved in cell proliferation. Additionally, its neuroprotective effects may be due to its ability to modulate certain signaling pathways involved in neuronal survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. Additionally, its ability to induce apoptosis in cancer cells can be useful in drug discovery and development. However, one limitation is the lack of understanding of its exact mechanism of action, which can hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One direction is to further investigate its mechanism of action, which can aid in the development of more effective therapeutic agents. Additionally, more studies are needed to determine its safety and efficacy in vivo. Finally, its potential use in combination with other drugs for the treatment of cancer and neurological disorders should be explored.
Méthodes De Synthèse
The synthesis of 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with 4-(chloromethyl)-5-fluoropyridine-3-carboxylic acid followed by the addition of piperazine in the presence of a base. The product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a therapeutic agent for neurological disorders, as it has shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-(5-fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-24-14-7-13(2-3-19-14)21-5-4-20(10-15(21)22)16(23)11-6-12(17)9-18-8-11/h2-3,6-9H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYHDEBTRIMCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)(p-tolyl)methyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2454272.png)
![N-(1-{4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2454273.png)
![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)


![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2454286.png)

![1-(pyridin-4-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2454289.png)

![8-bromo-3-(2,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2454291.png)
![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2454292.png)
